2-(4-Chlorobenzyl)azepane hydrochloride 2-(4-Chlorobenzyl)azepane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908676
InChI: InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13;/h5-8,13,15H,1-4,9-10H2;1H
SMILES:
Molecular Formula: C13H19Cl2N
Molecular Weight: 260.20 g/mol

2-(4-Chlorobenzyl)azepane hydrochloride

CAS No.:

Cat. No.: VC15908676

Molecular Formula: C13H19Cl2N

Molecular Weight: 260.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorobenzyl)azepane hydrochloride -

Specification

Molecular Formula C13H19Cl2N
Molecular Weight 260.20 g/mol
IUPAC Name 2-[(4-chlorophenyl)methyl]azepane;hydrochloride
Standard InChI InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13;/h5-8,13,15H,1-4,9-10H2;1H
Standard InChI Key CUIDBXREWGFDIZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(NCC1)CC2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Chlorobenzyl)azepane hydrochloride (C₁₃H₁₈ClN·HCl) consists of an azepane ring (C₆H₁₁N) attached to a 4-chlorobenzyl group (C₇H₆Cl) via a methylene bridge, with a hydrochloride counterion. The IUPAC name is 1-(4-chlorobenzyl)azepane hydrochloride. Key identifiers include:

PropertyValueSource Citation
Molecular FormulaC₁₃H₁₈ClN·HCl , ,
Molecular Weight256.65 g/mol (free base: 209.72)
CAS Registry NumberNot explicitly reported
SynonymsN-(4-Chlorobenzyl)azepane HCl ,

The absence of a specific CAS number suggests this compound may be a novel derivative under investigation.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 2-(4-chlorobenzyl)azepane hydrochloride involves multi-step organic reactions, as inferred from analogous compounds:

  • Benzylamine Formation: Reacting 4-chlorobenzyl chloride with hexamethyleneimine (azepane) under nucleophilic substitution conditions yields the free base. A patent by details a similar process for N-(2-chlorobenzyl)amine derivatives, utilizing benzyl halides and cyclic amines in anhydrous solvents.

  • Salt Formation: Treating the free base with hydrochloric acid in ethanol precipitates the hydrochloride salt, as described for related azepanes in .

Physicochemical Data

Experimental data for structurally similar compounds ( , ) provide approximations:

PropertyValueSource Citation
Boiling Point306.4 ± 35.0 °C (predicted)
Density1.068 ± 0.06 g/cm³
pKa10.32 ± 0.40 (free base)
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)

The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications.

Pharmacological Research and Mechanisms

Biological Activity

While direct studies on 2-(4-chlorobenzyl)azepane hydrochloride are scarce, benzazepine derivatives exhibit diverse bioactivities:

  • Serotonin Receptor Modulation: Azepanes with aryl substituents show affinity for 5-HT receptors, suggesting antidepressant potential .

  • Enzyme Inhibition: Chlorobenzyl groups in azepanes (e.g., capsazepine) antagonize transient receptor potential (TRP) channels, implicating roles in pain management .

Mechanistic Insights

The chlorobenzyl moiety facilitates hydrophobic interactions with protein binding pockets, while the protonated azepane nitrogen forms ionic bonds with biological targets. For example, capsazepine (CID 2733484) inhibits TRPV1 receptors via similar interactions .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedUse personal protective equipment (PPE)
H315: Skin irritationAvoid direct contact; wash with soap
H319: Eye irritationRinse eyes immediately with water
SupplierPackagingPrice (USD)Purity
Biosynth Carbosynth250 mg$85>95%
Matrix Scientific500 mg$218>98%

Research Applications

  • Medicinal Chemistry: Precursor for TRP channel modulators .

  • Material Science: Building block for specialty polymers .

Future Directions and Challenges

Synthetic Optimization

Recent advances in osmium-catalyzed aminohydroxylation ( ) could streamline azepane functionalization, improving stereoselectivity and yield.

Pharmacological Validation

In vivo studies are needed to confirm hypothesized receptor interactions and therapeutic efficacy.

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